The Selectivity Profile of EGFR-IN-63 (DDC-01-163): An In-Depth Technical Guide
The Selectivity Profile of EGFR-IN-63 (DDC-01-163): An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the kinase selectivity profile of EGFR-IN-63, an allosteric, mutant-selective epidermal growth factor receptor (EGFR) degrader. EGFR-IN-63 has been identified in the scientific literature as DDC-01-163. This document details its activity against various EGFR mutants and its broader kinase selectivity, supported by experimental methodologies and visual representations of relevant biological pathways and workflows.
Core Compound: EGFR-IN-63 (DDC-01-163)
EGFR-IN-63 (DDC-01-163) is a proteolysis-targeting chimera (PROTAC) designed to selectively induce the degradation of mutant forms of EGFR.[1] It functions by recruiting the E3 ubiquitin ligase cereblon (CRBN) to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[2] This allosteric mechanism of action provides a potential therapeutic strategy to overcome drug resistance to traditional ATP-competitive EGFR inhibitors.[1]
Quantitative Selectivity Profile
The selectivity of EGFR-IN-63 (DDC-01-163) has been characterized against its primary targets, various EGFR mutants, and a broader panel of kinases to assess its off-target effects.
Activity Against EGFR Mutants
EGFR-IN-63 (DDC-01-163) demonstrates potent and selective inhibitory activity against clinically relevant EGFR mutations, particularly those that confer resistance to other EGFR tyrosine kinase inhibitors (TKIs).
| Target | IC50 (nM) | Cell Line | Comments |
| EGFR L858R/T790M | 45 | Biochemical Assay | Potent activity against the double mutant.[3][4] |
| EGFR L858R/T790M | 96 | Ba/F3 Cells | Demonstrates cellular activity.[4] |
| Wild-type EGFR | >10,000 | Ba/F3 Cells | High selectivity over wild-type EGFR.[1] |
| EGFR L858R/T790M/C797S | - | Osimertinib-resistant cells | Effective against this triple mutant.[1] |
| EGFR L858R/T790M/L718Q | - | Osimertinib-resistant cells | Effective against this resistant mutant.[1] |
Kinome-Wide Selectivity Profile
A comprehensive kinome scan is essential to understand the off-target profile of a kinase inhibitor. While a full public kinome scan dataset for DDC-01-163 was not available in the reviewed literature, the primary publication emphasizes its high selectivity for mutant EGFR, suggesting minimal off-target kinase activity. Further proprietary or unpublished data may exist.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of EGFR-IN-63 (DDC-01-163).
Biochemical Kinase Inhibition Assay
This assay determines the direct inhibitory effect of the compound on the kinase of interest.
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Principle: Measurement of the enzymatic activity of purified kinase in the presence of varying concentrations of the inhibitor.
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Procedure:
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Recombinant EGFR mutant protein (e.g., L858R/T790M) is incubated with a peptide substrate and ATP in a reaction buffer.
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EGFR-IN-63 (DDC-01-163) is added at a range of concentrations.
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The kinase reaction is allowed to proceed for a specified time at a controlled temperature.
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The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using methods such as fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or radiometric assays.
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IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
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Cell Viability and Proliferation Assay (Ba/F3 Cells)
This cell-based assay assesses the effect of the compound on the proliferation and survival of cells that are dependent on the target kinase for growth.
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Principle: The murine pro-B cell line Ba/F3 is dependent on interleukin-3 (IL-3) for survival. When transfected with a constitutively active kinase like a mutant EGFR, these cells become IL-3 independent and rely on the activity of the transfected kinase for proliferation. Inhibition of the kinase leads to a dose-dependent decrease in cell viability.[5][6]
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Procedure:
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Ba/F3 cells stably expressing the EGFR mutant of interest (e.g., L858R/T790M) are seeded in 96-well plates in IL-3-free medium.[5]
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The cells are treated with a serial dilution of EGFR-IN-63 (DDC-01-163).
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After a 72-hour incubation period, cell viability is measured using a reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.[5]
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Luminescence is measured using a plate reader.
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IC50 values are determined by plotting the percentage of cell viability against the logarithm of the compound concentration.
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Western Blotting for EGFR Degradation
This assay is used to directly visualize and quantify the degradation of the target protein induced by the PROTAC.
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Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate separated by size.
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Procedure:
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Cells expressing the target EGFR mutant are treated with EGFR-IN-63 (DDC-01-163) for various time points.
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Cells are lysed, and the total protein concentration is determined.
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Equal amounts of protein from each sample are separated by SDS-PAGE.
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The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
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The membrane is incubated with a primary antibody specific for EGFR, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
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The protein bands are visualized using a chemiluminescent substrate, and the band intensity is quantified to determine the extent of EGFR degradation.
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Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the EGFR signaling pathway and the mechanism of action of EGFR-IN-63 (DDC-01-163).
Caption: Simplified EGFR Signaling Pathway.
Caption: Mechanism of Action of EGFR-IN-63 (DDC-01-163).
Caption: Workflow for Cell Viability Assay.
Conclusion
EGFR-IN-63 (DDC-01-163) is a highly selective, allosteric degrader of mutant EGFR. Its potency against clinically relevant resistance mutations, coupled with its high selectivity over wild-type EGFR, underscores its potential as a therapeutic agent in non-small cell lung cancer and other EGFR-driven malignancies. The experimental protocols provided herein offer a basis for the further investigation and characterization of this and similar compounds. A comprehensive kinome-wide selectivity screen would further elucidate its off-target profile and contribute to a more complete understanding of its mechanism of action and potential for clinical development.
References
- 1. Mutant-Selective Allosteric EGFR Degraders are Effective Against a Broad Range of Drug-Resistant Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mutant-Selective Allosteric EGFR Degraders are Effective Against a Broad Range of Drug-Resistant Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DDC-01-163 | EGFR PROTAC | Probechem Biochemicals [probechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Ba/F3-EGFR-WT(EGF)-Cell-Line - Kyinno Bio [kyinno.com]
